molecular formula C16H29NOSSn B3077313 5-(Tributylstannyl)thiazole-2-carbaldehyde CAS No. 1046498-44-5

5-(Tributylstannyl)thiazole-2-carbaldehyde

Cat. No.: B3077313
CAS No.: 1046498-44-5
M. Wt: 402.2
InChI Key: PRZCOGNDYJLLBS-UHFFFAOYSA-N
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Description

Historical Context and Significance of Thiazole (B1198619) Heterocycles in Synthetic Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in synthetic and medicinal chemistry. numberanalytics.comwjrr.orgrsc.org Its historical significance is rooted in the early 20th century with the discovery of thiamine (B1217682) (Vitamin B1), which contains a thiazole moiety and is essential for metabolism. neliti.comwikipedia.org This discovery spurred extensive research into the synthesis and properties of thiazole-containing compounds. semanticscholar.org

Several classical methods for the synthesis of the thiazole ring have become cornerstones of heterocyclic chemistry. The most prominent of these is the Hantzsch thiazole synthesis , first described in 1887, which involves the condensation of an α-haloketone with a thioamide. mdpi.comchemhelpasap.comnih.govsynarchive.com This method is highly versatile and allows for the preparation of a wide range of substituted thiazoles in good yields. mdpi.comorganic-chemistry.org Another important method is the Cook-Heilbron synthesis , which provides access to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide or dithioacids under mild conditions. wikipedia.orgnih.govyoutube.com

The significance of thiazoles in synthetic chemistry is underscored by their presence in a multitude of biologically active natural products and synthetic pharmaceuticals. wjrr.orgrsc.orgnih.gov Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. numberanalytics.comrsc.orgresearchgate.net This wide range of biological activities has made the thiazole nucleus a key target for drug discovery and development. nih.gov Furthermore, thiazoles serve as important intermediates in the synthesis of more complex heterocyclic systems and have found applications in materials science, for instance, in the development of conductive polymers and dyes. numberanalytics.comneliti.com

Table 1: Key Historical Syntheses of the Thiazole Ring

Synthesis NameReactantsProduct TypeYear Described
Hantzsch Thiazole Synthesisα-Haloketone and ThioamideSubstituted Thiazoles1887
Cook-Heilbron Synthesisα-Aminonitrile and Dithioacid/CS₂5-Aminothiazoles1947

The Role of Organotin Compounds as Synthetic Intermediates and Reagents

Organotin compounds, or organostannanes, are a class of organometallic compounds containing a tin-carbon bond. wikipedia.org First synthesized in the mid-19th century, their utility in organic synthesis grew substantially throughout the 20th century. wikipedia.org These compounds are valued for their stability to air and moisture, and a wide variety of them are commercially available or can be readily prepared. wikipedia.org

The primary role of organotin compounds in modern synthetic chemistry is as versatile intermediates in cross-coupling reactions, most notably the Stille cross-coupling reaction . nrochemistry.comnumberanalytics.com This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling an organostannane with an organic halide or pseudohalide. wikipedia.orgnrochemistry.com The Stille reaction is renowned for its mild reaction conditions and high tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules, including pharmaceuticals and natural products. numberanalytics.comlibretexts.org

The mechanism of the Stille reaction involves a catalytic cycle comprising three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the organostannane to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. wikipedia.orgnumberanalytics.com

Beyond the Stille coupling, organotin compounds are used in a variety of other transformations. For instance, organotin hydrides like tributyltin hydride are powerful radical-reducing agents for the dehalogenation of organic halides. numberanalytics.com Organostannane additions to aldehydes and imines are also valuable methods for the formation of carbon-carbon bonds. wikipedia.org The tributyltin group is particularly common in these reagents due to the optimal balance of reactivity and stability. numberanalytics.comwikipedia.org However, a significant drawback of organotin compounds is their toxicity, which necessitates careful handling and purification procedures to remove tin-containing byproducts. wikipedia.orgnrochemistry.com

Table 2: Major Applications of Organotin Compounds in Organic Synthesis

Reaction TypeRole of Organotin CompoundKey Features
Stille Cross-CouplingNucleophilic coupling partnerMild conditions, high functional group tolerance
Radical DehalogenationHydrogen atom donorEfficient for C-X bond cleavage
Organostannane AdditionNucleophileC-C bond formation with carbonyls and imines

Overview of 5-(Tributylstannyl)thiazole-2-carbaldehyde as a Bifunctional Building Block

This compound is a prime example of a bifunctional building block, a molecule designed with two distinct reactive sites that can be addressed in a controlled, stepwise manner. enamine.net This particular compound possesses a molecular formula of C₁₆H₂₉NOSSn and a molecular weight of 402.18 g/mol . cymitquimica.comchemicalbook.com

The bifunctionality of this molecule arises from the presence of:

A tributylstannyl group at the 5-position of the thiazole ring: This organotin moiety serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. nrochemistry.comlibretexts.org This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at this position, enabling the construction of more complex molecular scaffolds. The tributyltin group is well-suited for this purpose due to its moderate reactivity and the extensive literature on its use in such transformations.

An aldehyde group at the 2-position of the thiazole ring: The aldehyde functionality is a versatile electrophilic site that can participate in a vast array of classical organic reactions. These include nucleophilic additions, Wittig reactions, reductive aminations, and condensations, providing a means to extend the carbon skeleton or introduce new functional groups at the 2-position. beilstein-journals.org

The strategic placement of these two functional groups on the thiazole core allows for a modular and divergent synthetic approach. One can selectively react at the aldehyde position while leaving the stannane (B1208499) intact, or vice versa. This orthogonal reactivity is a highly desirable feature in modern synthetic chemistry, as it facilitates the efficient and controlled assembly of complex target molecules.

Research Landscape and Potential Impact of Thiazole-Bearing Organostannyl Aldehydes

The research landscape surrounding thiazole-bearing organostannyl aldehydes is situated at the intersection of heterocyclic chemistry, organometallic chemistry, and medicinal chemistry. The development of such bifunctional reagents is driven by the need for efficient synthetic routes to novel, highly substituted thiazole derivatives. These compounds are of significant interest due to the established biological importance of the thiazole scaffold. rsc.orgnih.govresearchgate.net

The potential impact of these building blocks is substantial. In medicinal chemistry, they can serve as versatile intermediates for the rapid generation of libraries of novel thiazole-containing compounds for drug discovery programs. By systematically varying the substituents introduced via the stannane and aldehyde functionalities, chemists can explore the structure-activity relationships of new classes of potential therapeutic agents. The thiazole core is a key component in numerous approved drugs, and new derivatives are constantly being investigated for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. rsc.orgnih.gov

In the field of materials science, the ability to construct well-defined, extended π-conjugated systems containing thiazole units is of growing interest. numberanalytics.com Thiazole-containing polymers and small molecules have shown promise in applications such as organic light-emitting diodes (OLEDs) and conductive polymers. numberanalytics.com The use of bifunctional building blocks like this compound could facilitate the synthesis of novel materials with tailored electronic and photophysical properties.

While the utility of organotin compounds is well-established, there is a growing trend towards developing more environmentally benign synthetic methods. acs.org Consequently, research in this area may also focus on developing catalytic systems that are more efficient and minimize tin waste, or exploring alternative organometallic reagents that can offer similar reactivity with a more favorable environmental profile. Nevertheless, the strategic design of thiazole-bearing organostannyl aldehydes represents a significant advancement in the synthetic chemist's toolbox, enabling the efficient and versatile construction of complex and potentially valuable molecules.

Properties

IUPAC Name

5-tributylstannyl-1,3-thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZCOGNDYJLLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NOSSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Advanced Transformational Chemistry of 5 Tributylstannyl Thiazole 2 Carbaldehyde

Palladium-Catalyzed Cross-Coupling Reactions: The Stille Coupling Pathway

The Stille reaction is a cornerstone of modern organic synthesis, facilitating the coupling of organostannanes with various organic electrophiles in the presence of a palladium catalyst. wikipedia.orgu-tokyo.ac.jp 5-(Tributylstannyl)thiazole-2-carbaldehyde serves as an effective nucleophilic partner in these reactions, owing to the presence of the tributylstannyl moiety. The general mechanism involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Coupling with Aryl and Heteroaryl Electrophiles (e.g., Halides, Triflates)

The Stille coupling of this compound with aryl and heteroaryl electrophiles, such as halides (I, Br, Cl) and triflates, is a well-established method for the synthesis of 5-aryl and 5-heteroarylthiazole-2-carbaldehydes. harvard.eduresearchgate.net These products are valuable intermediates in medicinal chemistry and materials science.

The Stille reaction is renowned for its broad substrate scope and exceptional functional group tolerance, making it a highly versatile synthetic tool. u-tokyo.ac.jpuwindsor.ca This holds true for couplings involving this compound, which can be successfully coupled with a wide array of aryl and heteroaryl electrophiles. The reaction accommodates various substituents on the electrophilic partner, including both electron-donating and electron-withdrawing groups. Furthermore, the reaction is compatible with a range of sensitive functional groups that might not be tolerated under the conditions of other cross-coupling reactions. uwindsor.capsu.edu This tolerance minimizes the need for protecting group strategies, thereby streamlining synthetic routes. For instance, functional groups such as esters, ketones, and even free hydroxyl (-OH) and amino (-NH) groups are often well-tolerated. harvard.edu

The efficiency of the Stille coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. harvard.eduresearchgate.net A variety of palladium sources, both Pd(0) and Pd(II) complexes, can be employed as catalysts. harvard.edu Common catalyst precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. researchgate.netmsu.edu

The nature of the ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst, thereby influencing the reaction rate and yield. harvard.edu Electron-rich and sterically hindered phosphine (B1218219) ligands, such as tri(o-tolyl)phosphine (P(o-tol)₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are often employed to accelerate the rate-limiting transmetalation step. harvard.eduresearchgate.net In some cases, the addition of copper(I) iodide (CuI) as a co-catalyst can significantly enhance the reaction rate. harvard.eduresearchgate.net The choice of solvent can also impact the reaction outcome, with polar aprotic solvents like DMF, THF, and toluene (B28343) being commonly used. researchgate.netresearchgate.net

Table 1: Representative Catalytic Systems for Stille Coupling

Catalyst Precursor Ligand Additive Solvent
Pd(PPh₃)₄ - - Toluene
Pd₂(dba)₃ P(o-tol)₃ - Chlorobenzene
PdCl₂(PPh₃)₂ - CuI DMF

Carbonylative Stille Coupling for Ketone and Ester Formation

A significant variation of the Stille reaction is the carbonylative Stille coupling, which involves the introduction of a carbonyl group between the two coupling partners. wikipedia.org This is typically achieved by conducting the reaction under an atmosphere of carbon monoxide (CO). When this compound is subjected to carbonylative Stille coupling conditions with an aryl or heteroaryl halide, the corresponding 5-aroyl- or 5-heteroaroylthiazole-2-carbaldehyde (a ketone) is formed. This method provides a direct and efficient route to these important diketone structures. While less common, variations of this process could potentially lead to the formation of ester derivatives.

Regioselectivity and Stereochemical Control in Stille Reactions

Stille reactions are generally characterized by high regioselectivity, with the coupling occurring specifically at the carbon-tin bond. In the case of this compound, the reaction proceeds exclusively at the C5 position of the thiazole (B1198619) ring, where the tributylstannyl group is located.

When coupling with alkenyl halides, the stereochemistry of the double bond in the electrophile is typically retained in the product. psu.edu However, ligand effects can sometimes lead to unexpected losses in stereochemistry, particularly with Z-alkenyl halides. rsc.org Careful selection of the palladium catalyst and ligands is therefore crucial for maintaining stereochemical integrity when required. rsc.org

Reactions Involving the Aldehyde Functional Group

The aldehyde group at the C2 position of this compound provides a reactive site for a variety of chemical transformations, allowing for further functionalization of the molecule. These reactions can be performed either before or after the Stille coupling, offering synthetic flexibility.

Common reactions of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid using various oxidizing agents. For example, chromium trioxide (CrO₃) in an acidic medium can be used, although care must be taken as the tributylstannyl group may be sensitive to harsh oxidative conditions. More selective oxidation can be achieved with reagents like TEMPO/NaOCl, which can oxidize the aldehyde without affecting the stannyl (B1234572) group.

Reduction: The aldehyde can be readily reduced to a primary alcohol (5-(tributylstannyl)thiazole-2-methanol) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation preserves the stannyl group for subsequent cross-coupling reactions.

Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles. For instance, it can react with amines to form imines, or with stabilized ylides in Wittig-type reactions to form alkenes. It can also serve as a substrate in aldol-type condensations.

Cyclization and Heterocycle Formation: The aldehyde functionality can participate in tandem reactions, such as a Stille coupling followed by an intramolecular cyclization, to construct fused heterocyclic systems. For example, coupling with 2-iodonicotinamide can lead to the formation of a thiazolo[5,4-b]pyridine (B1319707) derivative.

Table 2: Common Transformations of the Aldehyde Group

Reaction Type Reagents/Conditions Product Functional Group
Oxidation CrO₃, H⁺ Carboxylic Acid
Selective Oxidation TEMPO/NaOCl Carboxylic Acid
Reduction NaBH₄, EtOH Primary Alcohol
Reduction LiAlH₄, THF Primary Alcohol

Knoevenagel Condensation and Related Olefination Reactions

The aldehyde functionality of this compound is a prime site for carbon-carbon bond formation through condensation and olefination reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. youtube.com This reaction provides a straightforward route to α,β-unsaturated compounds. For this compound, this would lead to the formation of various vinylthiazole derivatives. The general scheme for this reaction is depicted below:

Scheme 1: General Knoevenagel Condensation of this compound

Reagent (Z-CH₂-Z')Product
Malononitrile2-(5-(tributylstannyl)thiazol-2-yl)methylene)malononitrile
Diethyl malonateDiethyl 2-((5-(tributylstannyl)thiazol-2-yl)methylene)malonate
Cyanoacetic acid2-cyano-3-(5-(tributylstannyl)thiazol-2-yl)acrylic acid

Related olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction , offer powerful and versatile methods for converting the aldehyde into an alkene with greater control over the stereochemistry of the resulting double bond. organic-chemistry.orgwikipedia.orgwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion, which often favors the formation of (E)-alkenes. wikipedia.orgconicet.gov.ar

Scheme 2: Wittig and Horner-Wadsworth-Emmons Reactions

ReactionReagentProduct Stereochemistry
WittigPh₃P=CHRDependent on ylide stability
HWE(EtO)₂P(O)CH₂RPredominantly E-isomer

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium Reagents)

The electrophilic carbon of the carbaldehyde group is susceptible to attack by various nucleophiles, including organometallic reagents like Grignard and organolithium reagents. These reactions are fundamental for creating new carbon-carbon bonds and introducing a wide array of functional groups.

Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols upon aqueous workup. The reaction is typically carried out in an ethereal solvent.

Organolithium reagents (R-Li) are generally more reactive than Grignard reagents and undergo similar addition reactions to yield secondary alcohols. The high reactivity of organolithium compounds necessitates low temperatures to control the reaction.

Scheme 3: Nucleophilic Addition of Organometallic Reagents

Organometallic ReagentIntermediate AlkoxideFinal Product (after workup)
Methylmagnesium bromide1-(5-(tributylstannyl)thiazol-2-yl)ethoxide1-(5-(tributylstannyl)thiazol-2-yl)ethanol
PhenyllithiumPhenyl(5-(tributylstannyl)thiazol-2-yl)methoxidePhenyl(5-(tributylstannyl)thiazol-2-yl)methanol

Reductions and Oxidations to Related Alcohol and Carboxylic Acid Derivatives

The aldehyde group can be readily transformed into its corresponding primary alcohol or carboxylic acid through reduction and oxidation reactions, respectively.

Reduction of the aldehyde to a primary alcohol, (5-(tributylstannyl)thiazol-2-yl)methanol, can be achieved using a variety of reducing agents. Mild reducing agents such as sodium borohydride (NaBH₄) are typically sufficient for this transformation, while more powerful reagents like lithium aluminum hydride (LiAlH₄) can also be used.

Oxidation of the aldehyde to the corresponding carboxylic acid, 5-(tributylstannyl)thiazole-2-carboxylic acid, can be accomplished with common oxidizing agents. researchgate.netscholaris.caresearchgate.net Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder oxidants like silver oxide (Ag₂O) can be employed. The choice of oxidant may depend on the compatibility with the tributylstannyl group.

Table 1: Summary of Reduction and Oxidation Reactions

TransformationReagentProduct
ReductionSodium borohydride (NaBH₄)(5-(tributylstannyl)thiazol-2-yl)methanol
OxidationPotassium permanganate (KMnO₄)5-(tributylstannyl)thiazole-2-carboxylic acid

Chemistry of the Thiazole Ring System

Further Functionalization via Directed Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org In principle, the existing substituents on the thiazole ring of this compound could direct the lithiation to a specific position. The nitrogen atom of the thiazole ring can act as a directing group. However, the most acidic proton on the thiazole ring is typically at the 2-position. Since this position is already substituted, metalation would likely occur at the 4-position. The resulting lithiated species can then be quenched with various electrophiles to introduce new substituents. harvard.eduuwindsor.ca

Scheme 4: Plausible Directed Metalation and Electrophilic Quenching

ElectrophileProduct
N,N-Dimethylformamide (DMF)5-(tributylstannyl)thiazole-2,4-dicarbaldehyde
Iodine (I₂)4-iodo-5-(tributylstannyl)thiazole-2-carbaldehyde
Chlorotrimethylsilane (TMSCl)4-(trimethylsilyl)-5-(tributylstannyl)thiazole-2-carbaldehyde

Exploration of Pericyclic and Cycloaddition Reactions (if applicable)

The thiazole ring can participate in cycloaddition reactions, although its aromaticity can make it less reactive than non-aromatic dienes or dienophiles. wikipedia.orgyoutube.com The presence of the electron-withdrawing carbaldehyde group may influence its reactivity in these transformations.

Diels-Alder reactions involving thiazoles as dienes are known but often require harsh conditions or specific substitution patterns to proceed efficiently. wikipedia.orgresearchgate.net It is conceivable that the thiazole ring in this compound could react with a reactive dienophile.

1,3-Dipolar cycloadditions are a versatile method for the synthesis of five-membered heterocyclic rings. youtube.comwikipedia.orgnih.govacademie-sciences.fr While the thiazole ring itself is not a typical 1,3-dipole, derivatives can be prepared to participate in such reactions. The aldehyde functionality could also be converted into a group that acts as a dipolarophile.

Due to the lack of specific literature on this compound in these reactions, the applicability remains speculative and would require experimental investigation.

Collaborative Reactivity Between the Tributylstannyl and Carbaldehyde Moieties

While the tributylstannyl and carbaldehyde groups can react independently, there is potential for collaborative reactivity, where one group influences the reactivity of the other or they participate in a concerted transformation. For instance, intramolecular reactions could be envisioned, although no specific examples for this compound are readily available. The primary utility of the tributylstannyl group is in Stille cross-coupling reactions, which would typically be performed as a separate synthetic step after manipulation of the aldehyde.

Applications of 5 Tributylstannyl Thiazole 2 Carbaldehyde in Organic Synthesis and Materials Science

As a Versatile Building Block in the Synthesis of Complex Organic Molecules

Construction of Polyheteroaromatic Systems

Polyheteroaromatic systems, which are large molecules composed of multiple interconnected aromatic rings containing atoms other than carbon, are of great interest due to their unique electronic and photophysical properties. 5-(Tributylstannyl)thiazole-2-carbaldehyde is an ideal precursor for the synthesis of such systems. Through sequential Stille coupling reactions, the thiazole (B1198619) unit can be strategically incorporated into a growing polymer chain or a complex multi-ring structure. The aldehyde functionality can then be used to introduce further diversity, leading to the creation of novel materials with tailored properties.

Synthesis of Fused Thiazole Derivatives

Fused thiazole derivatives, where the thiazole ring is merged with other ring systems, are prevalent in many biologically active compounds and functional materials. The strategic placement of the reactive groups in this compound allows for its use in cyclization reactions to form these fused structures. For instance, the aldehyde group can react with a suitably positioned nucleophile on a coupled partner to forge a new ring, leading to the formation of complex, multi-cyclic architectures. This approach has been instrumental in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Precursor for Advanced Synthetic Intermediates

Beyond its direct incorporation into final target molecules, this compound serves as a valuable precursor for the synthesis of more complex and advanced synthetic intermediates. The aldehyde can be transformed into a variety of other functional groups, such as carboxylic acids, alcohols, or imines. These transformations, coupled with the reactivity of the tributylstannyl group, provide access to a wide range of substituted thiazole building blocks that would be difficult to prepare through other synthetic routes.

Development of Functional Materials and Optoelectronic Devices

The electronic properties of the thiazole ring, particularly its electron-accepting nature, make it a desirable component in materials designed for electronic and optoelectronic applications. This compound provides a direct route to incorporate this valuable heterocycle into functional materials.

Chromophores and Fluorophores for Organic Electronics

Chromophores and fluorophores are molecules that absorb and emit light, respectively. These are fundamental components of many organic electronic devices, including organic light-emitting diodes (OLEDs) and sensors. The thiazole moiety is known to influence the photophysical properties of organic molecules. By using this compound as a building block, researchers can design and synthesize novel chromophores and fluorophores with tailored absorption and emission characteristics. The ability to precisely control the molecular structure through Stille coupling and subsequent modifications of the aldehyde group is crucial for fine-tuning these properties for specific applications.

Active Materials for Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The global search for renewable energy sources has spurred intense research into organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). These technologies rely on organic materials to absorb sunlight and convert it into electricity. The electron-deficient nature of the thiazole ring makes it an excellent component for the acceptor materials in OPVs and as part of the dye sensitizer (B1316253) in DSSCs.

The use of this compound allows for the systematic construction of donor-acceptor polymers and small molecules, which are the workhorses of modern organic solar cells. The thiazole unit can be strategically placed within the molecular architecture to optimize charge separation and transport, key processes for efficient solar energy conversion. Research in this area is highly active, with scientists continuously exploring new molecular designs incorporating thiazole and other heterocycles to improve the efficiency and stability of these next-generation solar energy technologies.

Below is a table summarizing the key applications of this compound:

Application Area Specific Use Key Features Utilized
Organic Synthesis Construction of Polyheteroaromatic SystemsStille Coupling, Aldehyde Reactivity
Synthesis of Fused Thiazole DerivativesCyclization Reactions, Functional Group Transformation
Precursor for Advanced Synthetic IntermediatesVersatility of Aldehyde and Stannyl (B1234572) Groups
Materials Science Chromophores and FluorophoresThiazole's Photophysical Influence
Active Materials for OPVs and DSSCsElectron-Accepting Nature of Thiazole

Semiconductor Materials for Thin-Film Transistors (TFTs)

The thiazole ring is an electron-deficient heterocycle, a property that is highly advantageous for the development of n-type organic semiconductor materials. nih.gov When integrated into a polymer backbone, the thiazole moiety can lower the Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels of the material. acs.org This facilitates efficient electron injection and transport while suppressing hole accumulation, which is crucial for the performance of n-type organic thin-film transistors (OTFTs). acs.org

This compound is a key monomer for synthesizing these thiazole-containing conjugated polymers. The tributylstannyl group is particularly suited for Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds to construct polymer chains. In this process, the stannylated thiazole is coupled with a halogenated comonomer in the presence of a palladium catalyst. This synthetic strategy allows for the precise incorporation of the thiazole-2-carbaldehyde unit into various polymer architectures, including donor-acceptor (D-A) type copolymers known for their tunable electronic properties. nih.gov

Research has demonstrated that polymers incorporating thiazole units can achieve high electron mobilities, a critical parameter for TFT performance. For instance, ladder-type thiazole-fused S,N-heteroacenes have been synthesized and incorporated into polymers, which, when used in OTFTs, exhibited notable charge transport behavior. rsc.org Similarly, a thiazole-fused naphthalene (B1677914) diimide-based polymer showed a deep LUMO energy level of -3.95 eV, which is beneficial for electron injection, and resulted in n-type transistors with electron mobility up to 0.12 cm²V⁻¹s⁻¹. nih.gov The performance of such devices is often dependent on factors like the annealing temperature and the thickness of the semiconductor film. nih.govresearchgate.net

Table 1: Performance of various thiazole-based polymers in Organic Thin-Film Transistors (OTFTs)
Polymer/Molecule TypeCharge Carrier TypeReported Mobility (cm² V⁻¹ s⁻¹)Key Structural Feature
PDTzTI Homopolymern-type1.61Imide-functionalized bithiazole
PNDTzI Polymern-type0.12Thiazole-fused naphthalene diimide
Thiazole–vinylene–thiazole CopolymerAmbipolar (electron)0.30π-extended thiazole–vinylene–thiazole unit
Ladder-type Copolymer (P3)p-type0.05Thiazole-fused S,N-heteroacene with diketopyrrolopyrrole

Ligand Design in Coordination Chemistry

The thiazole-2-carbaldehyde moiety, which is the core of this compound after removal or reaction of the stannyl group, is a valuable scaffold for ligand design in coordination chemistry. Thiazole derivatives can act as ligands, binding to metal ions through the nitrogen and/or sulfur atoms of the heterocyclic ring. tsijournals.com The aldehyde group at the 2-position provides an additional coordination site and a reactive handle for further chemical modification.

A common strategy involves the condensation of the aldehyde group with a primary amine to form a Schiff base (or imine). nih.govijper.org These thiazole-derived Schiff base ligands offer multiple coordination sites (e.g., the imine nitrogen, the thiazole nitrogen, and other donor atoms from the amine precursor) and can form stable complexes with a wide range of transition metals, including cobalt, nickel, copper, and zinc. ijper.orgorientjchem.org The electronic properties and geometry of the resulting metal complexes can be fine-tuned by systematically varying the metal ion and the substituents on the Schiff base ligand. orientjchem.org

Exploration of Metal Complexes for Catalysis (if applicable)

Metal complexes derived from thiazole-based ligands have shown significant promise as catalysts in various organic reactions. tsijournals.comorientjchem.org The ability of Schiff base ligands to stabilize different metals in various oxidation states is a key factor in their catalytic activity. ijper.org

For instance, palladium(II) complexes derived from thiazole compounds have been developed as reusable heterogeneous catalysts for multicomponent coupling reactions, such as the synthesis of pyrazole-4-carbonitrile derivatives. acs.org These catalysts benefit from being environmentally benign, cost-effective, and stable, allowing for simple and efficient synthetic protocols. acs.org

Furthermore, heterometallic complexes, where a primary metalloligand (e.g., a Co³⁺ complex with appended thiazole rings) coordinates with a secondary metal ion (e.g., Zn²⁺ or Cd²⁺), have been used as reusable catalysts for reactions like the ring-opening of epoxides and Knoevenagel condensation. researchgate.net The aldehyde functionality of a precursor like this compound is essential for creating the Schiff base ligands that are then used to build these catalytically active metal complexes. sdiarticle5.com The catalytic activity of such complexes is often attributed to the synergistic effect of Lewis acid sites (the metal center) and Lewis basic sites within the ligand structure. acs.org

Role in the Synthesis of Metal-Organic Frameworks (MOFs) (if applicable)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers. Thiazole-containing ligands are of growing interest for the construction of functional MOFs due to their intrinsic fluorescence, rigidity, and the presence of multiple coordination sites (N and S atoms). mdpi.comscientificarchives.com

While this compound is not typically used directly as a linker, it serves as an important precursor for synthesizing the more complex, multitopic ligands required for MOF assembly. The tributylstannyl group can be replaced via cross-coupling reactions to introduce other coordinating groups, such as carboxylic acids or pyridyl moieties, creating a bifunctional or trifunctional linker. The aldehyde group can also be modified to add further functionality.

MOFs constructed from thiazole-based linkers, particularly those containing the thiazolo[5,4-d]thiazole (B1587360) (TTZ) core, exhibit remarkable properties and have been explored for diverse applications. rsc.orgrsc.org These applications include fluorescence sensing, catalysis, and gas adsorption. scientificarchives.comrsc.org For example, a Cadmium-based MOF incorporating a thiazolo[5,4-d]thiazole ligand demonstrated efficient catalytic activity for CO₂ cycloaddition and excellent performance in adsorbing iodine. acs.org The unique electronic properties and potential for creating porous structures make thiazole-derived linkers a promising avenue for designing novel MOFs with tailored functionalities. rsc.orgscilit.com

Advanced Characterization and Spectroscopic Analysis in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula.

For 5-(tributylstannyl)thiazole-2-carbaldehyde, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S, and ¹²⁰Sn). The calculated monoisotopic mass provides a precise target value that is then compared against the experimentally measured mass. A close match between the calculated and observed mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, C16H29NOSSn, and rules out other potential formulas with the same nominal mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Parameter Predicted Value
Molecular Formula C16H29NOSSn
Calculated m/z ([M+H]⁺) 404.1010
Experimental m/z Must be determined

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aldehyde proton, the thiazole (B1198619) ring proton, and the protons of the three butyl groups attached to the tin atom. The aldehyde proton (CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. The lone proton on the thiazole ring (at the C4 position) would also be a singlet, expected in the aromatic region (δ 7.5-8.5 ppm). The tributylstannyl moiety would give rise to a series of multiplets in the upfield region (δ 0.8-1.7 ppm) corresponding to the methyl (CH₃), and three methylene (B1212753) (CH₂) groups of the butyl chains.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data. Key expected signals include the aldehyde carbonyl carbon at a significantly downfield shift (δ 180-190 ppm). The two carbons of the thiazole ring directly bonded to heteroatoms (C2 and C5) would appear at distinct chemical shifts, with the carbon bonded to the tin atom (C5) showing coupling to the tin nucleus. The C4 of the thiazole ring would also be identifiable. The carbons of the tributyl groups would resonate in the upfield region of the spectrum (δ 10-30 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aldehyde (CHO) 9.8 - 10.2 (s) 182 - 186
Thiazole-H4 8.0 - 8.4 (s) 150 - 155
Thiazole-C2 - 165 - 170
Thiazole-C5 - 145 - 150
Sn-(CH₂)₃-CH₃ 1.0 - 1.2 (m) 10 - 12
Sn-CH₂-(CH₂)₂-CH₃ 1.4 - 1.7 (m) 28 - 30
Sn-(CH₂)₂-CH₂-CH₃ 1.2 - 1.4 (m) 26 - 28

s = singlet, t = triplet, m = multiplet

¹¹⁹Sn NMR for Organotin Moiety Characterization

For organotin compounds, ¹¹⁹Sn NMR spectroscopy is a highly valuable technique. The chemical shift of the tin nucleus is very sensitive to its coordination number and the electronic nature of the groups attached to it. For a tetracoordinated tributylstannyl group attached to an aromatic ring like thiazole, the ¹¹⁹Sn chemical shift is expected to appear in a characteristic range, typically between δ -40 and -60 ppm relative to a standard like tetramethyltin (B1198279) (Me₄Sn). This measurement provides direct evidence for the presence and chemical environment of the organotin moiety.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, COSY would be used to confirm the connectivity within the butyl chains by showing correlations between the adjacent methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the ¹³C signals for each protonated carbon in the butyl chains and the C4 of the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent would be a strong C=O stretching vibration for the aldehyde group, typically appearing in the region of 1690-1715 cm⁻¹. Additionally, C=N and C=C stretching vibrations from the thiazole ring would be expected in the 1500-1650 cm⁻¹ region. Aliphatic C-H stretching vibrations from the butyl groups would be observed just below 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch 1690 - 1715
Thiazole (C=N) Stretch 1600 - 1650
Thiazole (C=C) Stretch 1500 - 1580

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the thiazole ring and the attached carbaldehyde group is expected to give rise to characteristic absorptions in the UV region. The spectrum would likely be dominated by a strong π→π* transition, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. A weaker n→π* transition, involving the non-bonding electrons on the aldehyde oxygen and the thiazole nitrogen and sulfur atoms, might also be observed at a longer wavelength. The position of the maximum absorption (λmax) is sensitive to the solvent used.

Table 4: Predicted UV-Vis Absorption Data

Transition Type Predicted λmax Range (nm)
π → π* 270 - 310

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Electronic Properties

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of a compound, providing information about its electronic properties, such as oxidation and reduction potentials. This data is essential for assessing the suitability of a material for use in electronic devices like sensors or organic electronics.

Detailed Research Findings:

A thorough review of scientific databases reveals a lack of specific studies that have performed cyclic voltammetry on this compound. Research on other thiazole-containing organic compounds has demonstrated that the thiazole ring can be electrochemically active. The electrochemical behavior is influenced by the nature and position of substituents on the ring. For instance, the presence of an electron-withdrawing aldehyde group and an organostannyl group would be expected to significantly impact the redox potentials of the thiazole core.

In a hypothetical cyclic voltammetry experiment on this compound, researchers would typically dissolve it in a suitable solvent with a supporting electrolyte and scan a potential range to observe oxidation and reduction peaks. The resulting voltammogram would provide data points such as the anodic peak potential (Epa) and the cathodic peak potential (Epc).

Interactive Data Table (Hypothetical Data):

Since no experimental data is available, the following table is presented as an example of how such data would be reported. The values are purely illustrative and not based on actual measurements.

ParameterHypothetical Value
Anodic Peak Potential (Epa)1.2 V
Cathodic Peak Potential (Epc)-0.8 V
SolventAcetonitrile
Supporting Electrolyte0.1 M Tetrabutylammonium hexafluorophosphate
Scan Rate100 mV/s

This table is for illustrative purposes only, as no published experimental data for this compound has been found.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Detailed Research Findings:

There are no published reports of the single-crystal X-ray structure of this compound. To perform this analysis, a suitable single crystal of the compound would need to be grown and then subjected to X-ray diffraction. The resulting diffraction pattern would be analyzed to generate a detailed structural model.

The crystal structure would reveal the geometry around the tin atom, the planarity of the thiazole ring, and the conformation of the tributyl groups. It would also show how the molecules pack in the solid state, highlighting any significant intermolecular interactions such as hydrogen bonds or van der Waals forces.

Interactive Data Table (Hypothetical Crystallographic Data):

As no crystallographic data is available, the following table illustrates the typical parameters that would be reported from an X-ray diffraction study. These values are hypothetical.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
β (°)98.5
Volume (ų)2025
Z4

This table is for illustrative purposes only, as no published crystallographic data for this compound has been found.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of thiazole (B1198619) derivatives. mdpi.comnih.gov For 5-(Tributylstannyl)thiazole-2-carbaldehyde, methods such as DFT with the B3LYP functional and a 6-311G basis set can be used to compute its optimized molecular geometry and electronic properties in the gas phase. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity, stability, and polarizability. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity. For thiazole derivatives, the HOMO is often delocalized over the benzene (B151609) and thiazole rings, indicating potential sites for electrophilic attack, while the LUMO's delocalization points to likely sites for nucleophilic attack. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the molecule's behavior. researchgate.net These parameters provide quantitative measures of chemical reactivity and selectivity. researchgate.net

Table 1: Global Reactivity Descriptors Derived from Quantum Chemical Calculations This table presents key descriptors calculated from HOMO and LUMO energies to predict chemical reactivity. The values are illustrative for a generic thiazole derivative.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -E_HOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMOThe energy released when an electron is added.
Chemical Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Potential (μ) μ = -(I + A) / 2The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity of a species to accept electrons.

Mechanistic Studies of Organometallic Transformations (e.g., Stille Coupling)

This compound is an organostannane, making it an ideal coupling partner in the Stille reaction, a versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.net The reaction's tolerance for a wide variety of functional groups makes it highly effective for transformations of complex molecules. uwindsor.ca Computational studies are crucial for elucidating the intricate mechanism of this transformation.

The generally accepted catalytic cycle for the Stille coupling involves three primary steps: psu.edu

Oxidative Addition : The cycle begins with a 14-electron palladium(0) complex, which is the active catalyst. psu.edu This species reacts with an organic electrophile (e.g., an aryl or vinyl halide, R¹-X) in an oxidative addition step. This process forms a 16-electron palladium(II) intermediate. psu.edu The mechanism is believed to proceed through a concerted interaction in a three-center transition state. uwindsor.ca

Transmetalation : In this key step, the organostannane, this compound, transfers its thiazole group to the palladium(II) center. The halide or triflate group from the initial electrophile becomes associated with the tin atom, forming a tributyltin halide byproduct. psu.edu The rate of group transfer from tin depends on the nature of the organic moiety, with unsaturated groups like aryl and vinyl migrating much faster than the non-transferable butyl groups. researchgate.netpsu.edu

Reductive Elimination : The final step involves the reductive elimination of the two coupled organic fragments (R¹ and the thiazole moiety) from the palladium(II) complex. This forms the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. psu.edu

Theoretical studies can model the energy profiles of these steps, identify transition states, and analyze the influence of ligands on the palladium catalyst, providing a deeper understanding of the reaction kinetics and selectivity. u-tokyo.ac.jp

Prediction of Spectroscopic Data to Aid Experimental Characterization

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which is essential for the characterization and structural confirmation of newly synthesized compounds like this compound. Theoretical calculations can provide predicted spectra that can be compared with experimental results to verify the proposed structure.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate ¹H and ¹³C NMR chemical shifts. mdpi.com Studies on related thiazole derivatives have shown that these calculated shifts are often in good agreement with experimental values. mdpi.comresearchgate.net This predictive capability is invaluable for assigning complex spectra and confirming regiochemistry, especially in molecules with multiple potential isomers.

Similarly, vibrational frequencies for Infrared (IR) spectroscopy can be calculated. researchgate.net By analyzing the computed vibrational modes, specific absorption bands in the experimental IR spectrum can be assigned to the corresponding functional groups (e.g., the C=O stretch of the aldehyde, C=N stretch of the thiazole ring).

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table illustrates how computational methods can predict spectroscopic data. Values are estimates based on typical ranges for analogous structures.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (Aldehyde)~185.2To be determined
C2 (Thiazole)~152.0To be determined
C4 (Thiazole)~125.8To be determined
C5 (Thiazole, Sn-bound)~160.5To be determined
-CH₂- (Butyl, α to Sn)~10.1To be determined
-CH₂- (Butyl)~29.3To be determined
-CH₂- (Butyl)~27.5To be determined
-CH₃ (Butyl)~13.7To be determined

Design and Optimization of Novel Derivatives with Desired Properties

Computational modeling is a cornerstone of modern rational drug design and materials science, enabling the in silico design and optimization of novel molecules before their costly and time-consuming synthesis. nih.gov Starting with the scaffold of this compound, theoretical methods can guide the development of new derivatives with enhanced biological activity or specific physicochemical properties. mdpi.com

The process often involves molecular hybridization, where known pharmacophores are combined into a single molecule to improve its therapeutic profile. nih.gov For instance, the aldehyde group on the thiazole ring can be computationally modified through various reactions (e.g., condensation to form Schiff bases or reduction to an alcohol) to create a library of virtual derivatives. nih.gov

Future Research Directions and Concluding Remarks

Sustainable and Green Synthetic Methodologies for Organotin Compounds

The future synthesis of organotin compounds, including 5-(tributylstannyl)thiazole-2-carbaldehyde, is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. numberanalytics.commdpi.com Traditional synthesis routes for organometallics often involve stoichiometric use of highly reactive reagents like Grignard or organoaluminium compounds, which can generate significant waste streams. lupinepublishers.comresearchgate.net Future research will focus on developing more sustainable and environmentally benign alternatives.

Key areas of investigation include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. numberanalytics.com

Alternative Solvents: Moving away from volatile organic compounds towards greener alternatives such as ionic liquids or supercritical fluids. Some modern methods may even be performed without a solvent. mdpi.comyoutube.com

Catalytic Routes: Developing catalytic methods for the formation of tin-carbon bonds, which would be more efficient and generate less waste than traditional stoichiometric methods.

Renewable Feedstocks: Investigating the use of raw materials derived from renewable sources to decrease reliance on fossil fuels. numberanalytics.com

A significant challenge in organotin chemistry is the removal of tin-containing byproducts from reaction mixtures. acs.org Future green methodologies must also incorporate efficient and sustainable purification techniques, such as advanced chromatography or extraction methods using benign solvents, to ensure the final products are free from toxic residues. researchgate.net

Exploration of Novel Reactivity Patterns for this compound

This compound possesses two highly versatile functional groups: the tributylstannyl moiety and the aldehyde. This dual functionality opens avenues for exploring novel and complex reactivity patterns.

The tributylstannyl group is a cornerstone of the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds. uobabylon.edu.iqwikipedia.org Future work will likely expand the scope of this reaction, using the compound to couple the thiazole-2-carbaldehyde unit with a wide array of organic electrophiles. Furthermore, research into related organotin compounds suggests potential in C-H activation reactions, offering a modern and efficient strategy for molecular functionalization. smolecule.com

The aldehyde group serves as a reactive handle for a multitude of classic organic transformations.

Reaction TypePotential Transformation of Aldehyde Group
Nucleophilic Addition Formation of alcohols (Grignard, organolithium reagents), cyanohydrins.
Wittig Reaction Conversion to alkenes.
Reductive Amination Synthesis of secondary and tertiary amines.
Condensation Reactions Aldol and Knoevenagel condensations to form α,β-unsaturated systems.

A particularly exciting frontier is the development of tandem or one-pot reactions that leverage both functional groups sequentially or concurrently. For instance, a Stille coupling could be followed by an in-situ condensation on the aldehyde, rapidly building molecular complexity from simple precursors. Investigating the chemoselectivity of reactions and the potential for intramolecular interactions between the two functional groups will be crucial for unlocking the full synthetic potential of this molecule.

Integration into Advanced Material Architectures and Nanosystems

The unique electronic and structural features of this compound make it a promising building block for advanced materials and nanosystems. Organotin compounds can serve as precursors to organometallic polymers with desirable properties such as high thermal stability and electrical conductivity. uobabylon.edu.iq

The thiazole (B1198619) ring, known for its electron-accepting properties, has been investigated in the context of organic photovoltaics (OPVs). smolecule.com The aldehyde functionality provides a crucial advantage, allowing the molecule to be covalently integrated into larger systems. For example, it can be used to:

Graft onto Polymer Backbones: The aldehyde can be converted into other functional groups suitable for polymerization or for grafting onto existing polymers, thereby creating functional materials with tailored electronic or optical properties.

Functionalize Surfaces: The molecule can be anchored to the surfaces of nanoparticles or electrodes, modifying their chemical and physical properties for applications in sensing or catalysis.

Construct Metal-Organic Frameworks (MOFs): The thiazole nitrogen and the aldehyde oxygen could potentially act as coordinating sites for metal ions, forming nodes in porous MOF structures.

The interplay between the thiazole heterocycle and the tin atom could lead to materials with novel photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, or as photostabilizers. uobabylon.edu.iq

Development of High-Throughput and Automated Synthesis Strategies

To fully explore the potential of this compound in fields like drug discovery and materials science, the rapid synthesis of a diverse library of derivatives is essential. High-throughput and automated synthesis strategies are poised to revolutionize this process.

Automated laboratory reactors can systematically vary reaction parameters (temperature, concentration, catalysts) to optimize the synthesis of the core molecule and its subsequent reactions. mt.commt.com These platforms are ideal for Design of Experiments (DoE) studies, which use statistical methods to efficiently map out the optimal reaction conditions.

Furthermore, computational tools are emerging for the de novo design of organometallic molecules. researchgate.net Fragment-based approaches can be used to virtually construct libraries of derivatives based on the this compound scaffold. These virtual libraries can then be prioritized for synthesis using automated platforms, which can handle reaction setup, workup, purification, and analysis in a parallel fashion. This synergy between computational design and automated synthesis will dramatically accelerate the discovery of new compounds with desired properties.

Unveiling New Academic Applications in Interdisciplinary Fields

The unique combination of a biologically active heterocycle and a reactive organometallic moiety positions this compound as a valuable tool for interdisciplinary research, particularly in medicinal chemistry and chemical biology.

The thiazole ring is a "privileged scaffold" found in numerous FDA-approved drugs and natural products, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. acs.orgacs.orgfabad.org.trnih.gov Similarly, various organotin compounds have been investigated for their potential as therapeutic agents. researchgate.netresearchgate.netuobabylon.edu.iq The fusion of these two components in a single molecule could lead to synergistic or novel biological effects. A key academic application has already been demonstrated in its use for the synthesis of potent inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1), a target in Alzheimer's disease research. chemicalbook.com

Future interdisciplinary applications could include:

Medicinal Chemistry: Serving as a versatile starting material for the synthesis of new classes of potential therapeutic agents. nih.gov

Chemical Biology: The aldehyde group can be used for bioconjugation, allowing the molecule to be attached to proteins or other biomolecules to probe biological processes.

Catalysis: Exploring the potential of the compound and its derivatives as catalysts, where the thiazole could act as a directing group or ligand in concert with the tin or another metal center. lupinepublishers.com

The continued study of this compound is likely to uncover further applications at the interface of organic synthesis, materials science, and biology.

Q & A

Q. Basic Methodological Approach

  • Purification : Reverse-phase high-performance liquid chromatography (RP-HPLC) with methanol/0.1% trifluoroacetic acid (TFA) (85:15) as eluent effectively removes tin byproducts and unreacted precursors .
  • Characterization :
    • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aldehyde proton (~9.8 ppm) and thiazole/stannyl moieties.
    • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (m/z ~401.186 for C₁₇H₃₀OSSn) .

What factors influence the stability of this compound in biological assays?

Advanced Data Contradiction Analysis
Stability studies reveal:

  • Plasma Protein Binding : Incubation in human serum at 37°C shows rapid degradation within 4 hours, likely due to nucleophilic attack on the stannyl group .
  • In Vivo Stability : Biodistribution studies in mice indicate poor metabolic stability, with 70% degradation within 2 hours, necessitating rapid post-synthesis radiolabeling (e.g., radioiodination) for imaging applications .

Q. Mitigation Strategies :

  • Use stabilizing ligands (e.g., ascorbic acid) during radiolabeling.
  • Optimize storage at –20°C under argon to prevent oxidation .

Why do cross-coupling efficiencies vary when using this compound in heterocyclic synthesis?

Advanced Mechanistic Insights
Contradictions in yields arise from:

  • Steric Hindrance : Bulky substituents on the thiazole ring reduce coupling efficiency. For example, electron-withdrawing groups decrease Pd catalyst turnover .
  • Side Reactions : Competing protodestannylation (loss of SnBu₃) occurs in acidic or aqueous conditions, reducing product purity .

Q. Optimization :

  • Pre-activate the catalyst with ligands (e.g., PPh₃) to enhance reactivity.
  • Use anhydrous solvents and rigorously exclude oxygen .

How can researchers evaluate the biological activity of derivatives synthesized from this compound?

Q. Advanced Experimental Design

  • Antimicrobial Assays : Screen derivatives against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC values <50 µg/mL indicate potency) .
  • Cytotoxicity Testing : MTT assays on human cell lines (e.g., HepG2) assess selectivity (IC₅₀ >100 µM for safe candidates) .
  • SAR Studies : Compare substituent effects (e.g., replacing SnBu₃ with boronate groups via Suzuki coupling) to optimize activity .

Q. Advanced Mechanistic Analysis

  • DFT Calculations : Model transition states to identify rate-limiting steps (e.g., transmetallation vs. oxidative addition) .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer pathways during coupling .
  • In Situ Spectroscopy : Monitor reactions via ¹¹⁹Sn NMR to detect intermediate stannane species .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.